molecular formula C14H15NO3 B6511930 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione CAS No. 950458-24-9

3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione

Cat. No.: B6511930
CAS No.: 950458-24-9
M. Wt: 245.27 g/mol
InChI Key: YSHAANNFJQCIFM-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique cyclobutene-1,2-dione structure, which is functionalized with ethoxy and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione typically involves the reaction of ethoxy-substituted cyclobutene-1,2-dione with 4-methylphenylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione: This compound has a similar structure but with a methylamino group instead of the 4-methylphenylmethylamino group.

    3-ethoxy-4-phenylcyclobut-3-ene-1,2-dione: This compound has a phenyl group instead of the 4-methylphenylmethylamino group.

Uniqueness

The uniqueness of 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenylmethylamino group can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

3-ethoxy-4-[(4-methylphenyl)methylamino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14-11(12(16)13(14)17)15-8-10-6-4-9(2)5-7-10/h4-7,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHAANNFJQCIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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